Oxynitrox S 100
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Overview
Description
Oxynitrox S 100 is a free radical compound with an average molecular weight of approximately 2,250. It is known for its high purity (≥99%) and is primarily used in selective oxidation reactions. This compound is particularly effective in converting primary alcohols into aldehydes and secondary alcohols into ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the nitroxide radicals.
Industrial Production Methods
In industrial settings, the production of Oxynitrox S 100 involves large-scale chemical vapor deposition (CVD) techniques. This method allows for the efficient and scalable production of the compound while maintaining its high purity and free radical properties .
Chemical Reactions Analysis
Types of Reactions
Oxynitrox S 100 primarily undergoes oxidation reactions. It steers the selective oxidation of primary alcohols into aldehydes and secondary alcohols into ketones . The compound can also participate in redox reactions, displaying quasi-reversible redox waves characteristic of a nitroxide radical/oxoammonium couple .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include organic solvents like acetonitrile and various oxidizing agents. The reactions are typically carried out under ambient temperatures to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions involving this compound are aldehydes and ketones, depending on whether the starting material is a primary or secondary alcohol .
Scientific Research Applications
Oxynitrox S 100 has a wide range of applications in scientific research:
Mechanism of Action
Oxynitrox S 100 exerts its effects through the formation of nitroxide radicals, which are highly reactive species capable of abstracting hydrogen atoms from alcohols. This leads to the formation of aldehydes and ketones. The molecular targets of this compound include primary and secondary alcohols, and the pathways involved are primarily oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl): Another nitroxide radical used in oxidation reactions.
AZADO (2-Azaadamantane N-oxyl): Known for its high reactivity in oxidation reactions.
PIN (Piperidine Nitroxide): Similar to TEMPO but with different steric properties.
Uniqueness
Oxynitrox S 100 is unique due to its high molecular weight and the stability of its nitroxide radicals. Unlike TEMPO and AZADO, this compound is immobilized on a polyamine matrix, which enhances its reactivity and selectivity in oxidation reactions .
Properties
CAS No. |
91993-31-6 |
---|---|
Molecular Formula |
C37H73N9O2 |
Molecular Weight |
676.0 g/mol |
InChI |
InChI=1S/C37H70N8O2.H3N/c1-27-38-30(41-33(5,6)26-32(2,3)4)40-31(39-27)43(29-24-36(11,12)45(47)37(13,14)25-29)21-19-17-16-18-20-42(15)28-22-34(7,8)44(46)35(9,10)23-28;/h28-29H,16-26H2,1-15H3,(H,38,39,40,41);1H3 |
InChI Key |
YTIJWFVRMUWBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)N(CCCCCCN(C)C2CC(N(C(C2)(C)C)[O])(C)C)C3CC(N(C(C3)(C)C)[O])(C)C)NC(C)(C)CC(C)(C)C.N |
Origin of Product |
United States |
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